molecular formula C13H16N4O3S B2546717 N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide CAS No. 1396889-48-7

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2546717
CAS No.: 1396889-48-7
M. Wt: 308.36
InChI Key: LGQGXBFLHFZHAZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound is characterized by a sulfonamide group linked to an aminopyrimidine core, a structural motif frequently found in molecules designed to modulate kinase activity . Researchers can utilize this compound as a key intermediate or a starting point for the design and synthesis of novel small-molecule inhibitors. Its core structure provides a versatile platform for probing enzyme active sites and studying structure-activity relationships (SAR) in various disease models, particularly within oncology and signal transduction pathways. The presence of the 4-methoxybenzenesulfonamide group can contribute to binding affinity and selectivity towards specific protein targets, while the 2-(dimethylamino)pyrimidine moiety can act as a hinge-binding region mimetic, facilitating interactions with ATP-binding sites. This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-17(2)13-14-8-10(9-15-13)16-21(18,19)12-6-4-11(20-3)5-7-12/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQGXBFLHFZHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Methoxybenzenesulfonamide Moiety: This step involves the sulfonation of methoxybenzene followed by coupling with the pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted pyrimidine compounds.

Scientific Research Applications

Chemistry

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Nucleophilic substitutions
  • Condensation reactions
  • Sulfonation processes

These reactions highlight the compound's versatility in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Notably, sulfonamides are known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase, an enzyme involved in bacterial folate synthesis. Additionally, compounds with similar structures have demonstrated anticancer and antiviral activities.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of Action
SulfanilamideAntibacterialInhibition of dihydropteroate synthase
MethazolamideCarbonic anhydrase inhibitorInhibition of carbonic anhydrase
AcetazolamideDiureticInhibition of carbonic anhydrase
This compoundPotential anticancer/antimicrobialEnzyme inhibition/modulation

Medicine

The compound is being explored for its therapeutic properties in various medical contexts:

  • Anticancer Research : Investigations indicate potential efficacy against certain cancer types by targeting specific cellular pathways.
  • Antimicrobial Applications : The compound may exhibit activity against infectious agents, making it a candidate for developing new antimicrobial therapies.

Case Study: Anticancer Activity Evaluation

A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow it to enhance material performance in various applications.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Sulfonamides and Benzamides

Descarbonsildenafil (C₂₁H₃₀N₆O₄S)
  • Structure: Contains a pyrazolo[4,3-d]pyrimidine core with a sulfonamide-linked dimethylaminoethyl group and ethoxybenzene substituent.
  • Key Differences : Larger molecular weight (487.6 g/mol vs. 323.3 g/mol) and additional heterocyclic rings.
  • Relevance : Used as a phosphodiesterase (PDE) inhibitor, suggesting that the target compound’s pyrimidine-sulfonamide scaffold may also interact with PDEs, albeit with reduced complexity .
N-(2-(3-Cyano-6-Nitroquinolin-4-Yl-Amino)Pyrimidin-5-Yl)-4-(Dimethylamino)Benzamide
  • Structure: Features a quinoline-pyrimidine hybrid with cyano, nitro, and tetrahydrofuran-3-yl-oxy substituents.
  • Key Differences: Higher molecular weight (M+1 = 634 vs.

Pyrazolo[3,4-d]Pyrimidine Derivatives ()

These derivatives share a pyrimidine core but incorporate pyrazole rings and hydrazide-linked substituents:

Compound ID Substituents Melting Point (°C) Yield (%)
5a 4-(Dimethylamino)benzylidene 258–260 60
5b 4-Methoxybenzylidene 246–248 75
5e 3-Ethoxy-4-hydroxybenzylidene 242–244 62
  • The 4-methoxy group in 5b mirrors the target’s methoxybenzenesulfonamide, suggesting shared solubility profiles.

Amine-Functionalized Initiators ()

Ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate were compared in resin cements:

  • Key Finding: Ethyl 4-(dimethylamino) benzoate exhibited higher reactivity and better physical properties than its methacrylate counterpart.
  • Implication: The dimethylamino group in the target compound may similarly enhance interactions with biological targets (e.g., enzymes) or improve material properties in polymer applications .

Structural and Functional Implications

Substituent Effects

  • Dimethylamino Group: Enhances electron density, improving binding to electron-deficient targets (e.g., kinase ATP pockets) .

Molecular Weight and Drug-Likeness

  • The target compound’s lower molecular weight (~323 g/mol) aligns better with Lipinski’s rule of five than bulkier analogs (e.g., M+1 = 634 in ), suggesting superior oral bioavailability .

Biological Activity

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by a unique structure that includes a pyrimidine ring and a methoxybenzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent.

Chemical Structure and Properties

The chemical formula for this compound indicates the presence of multiple functional groups that contribute to its biological activity. The compound can be represented as follows:

C13H16N4O3S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_3\text{S}

Key Features:

  • Pyrimidine Ring: Contributes to the compound's ability to interact with various biological targets.
  • Sulfonamide Group: Known for its antibacterial properties through inhibition of bacterial folate synthesis.
  • Dimethylamino Group: Enhances solubility and may influence the pharmacokinetic profile.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The mechanism involves binding to the active sites of these enzymes, thereby modulating their activity. For instance:

  • Inhibition of Dihydropteroate Synthase: This enzyme is crucial in bacterial folate synthesis, making this compound potentially effective against bacterial infections.
  • Carbonic Anhydrase Inhibition: Research suggests that this compound may also inhibit carbonic anhydrase, an enzyme linked to various physiological processes including fluid balance and pH regulation, which are relevant in conditions like glaucoma and cancer .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
Antimicrobial Exhibits antibacterial properties through inhibition of folate synthesis .
Anticancer Potential anticancer activity through inhibition of key enzymes involved in tumor growth .
Enzyme Inhibition Inhibits carbonic anhydrase, affecting physiological processes .

Case Studies and Research Findings

  • Antibacterial Activity:
    • A study demonstrated that sulfonamides, including derivatives similar to this compound, effectively inhibited bacterial growth in vitro. The mechanism was linked to the disruption of folate metabolism in bacteria .
  • Anticancer Potential:
    • Research has indicated that compounds with similar structures exhibit significant anticancer properties by targeting specific kinases involved in cell proliferation and survival pathways. This suggests that this compound may also have similar effects .
  • Carbonic Anhydrase Inhibition:
    • Preliminary studies reported that certain sulfonamide derivatives inhibit carbonic anhydrase with varying potency. This inhibition can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a substituted pyrimidine core with a sulfonamide moiety. Key steps include:

  • Pyrimidine Functionalization : Introduce dimethylamino groups via nucleophilic substitution under reflux with dimethylamine in THF or DMF .
  • Sulfonylation : React the pyrimidine intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >85% purity. Adjust solvent polarity and temperature to minimize byproducts .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm substituent positions. Key signals include aromatic protons (δ 7.5–8.5 ppm) and dimethylamino protons (δ 2.8–3.2 ppm) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/chloroform). Solve the structure using SHELX software (e.g., SHELXL for refinement). Expect bond lengths of 1.45–1.50 Å for sulfonamide S–N bonds .

Q. What strategies improve the solubility of this compound for in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .
  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) at the 4-methoxybenzene ring, balancing solubility and bioactivity .

Advanced Research Questions

Q. How can crystallographic disorder in the pyrimidine ring be resolved during structural refinement?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to reduce ambiguity.
  • SHELXL Refinement : Apply PART instructions to model disordered atoms. Use restraints (e.g., DFIX, FLAT) for bond lengths and angles. Validate with Rfree and electron density maps .
  • Example : In analogous compounds, disorder in the dimethylamino group was resolved by splitting occupancy between two positions (60:40 ratio) .

How do substituent variations on the pyrimidine ring affect biological activity? Design an SAR study.

  • Methodological Answer :

  • SAR Framework :
Substituent PositionModificationAssay (e.g., IC50)
2-(Dimethylamino)Replace with morpholineEnzyme inhibition
5-PyrimidinylIntroduce halogen (Br, Cl)Cell viability
  • Synthesis : Prepare analogs via parallel synthesis.
  • Testing : Use kinase inhibition assays (e.g., ATP-binding) and molecular docking (software: AutoDock Vina) to correlate substituent effects with activity .

Q. How can discrepancies between computational and experimental data (e.g., NMR shifts) be analyzed?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16). Compare calculated vs. experimental 1H^1H-NMR shifts.
  • Error Sources : Solvent effects (include PCM model) and conformational flexibility. For example, rotational barriers in the sulfonamide group may cause deviations >0.3 ppm .

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